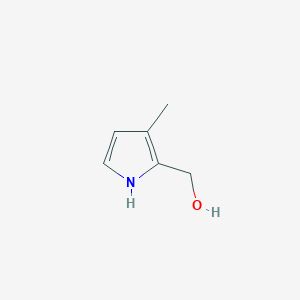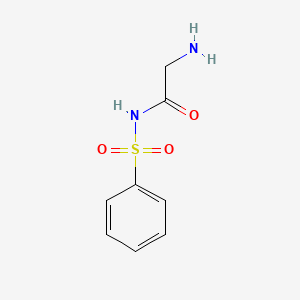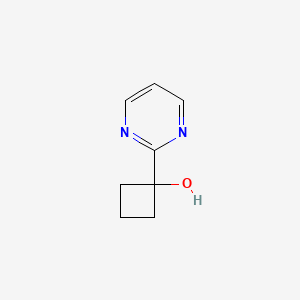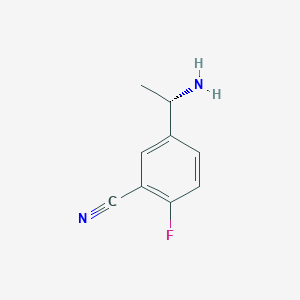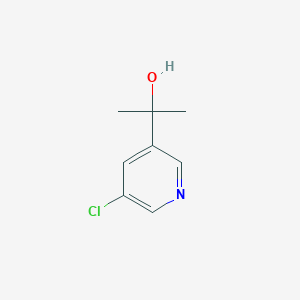
3-Chloro-6-methoxy-1,2,4-triazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methoxy-1,2,4-triazin-5-amine is a triazine derivative, a class of heterocyclic compounds containing a six-membered ring with three nitrogen atoms Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-1,2,4-triazin-5-amine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with 2,4-dichloro-6-methoxy-1,3,5-triazine, which undergoes substitution reactions with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained at reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The choice of solvents and reagents is optimized for cost-effectiveness and environmental considerations .
化学反応の分析
Types of Reactions
3-Chloro-6-methoxy-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Solvents: 1,4-dioxane and 1,2-dichloroethane are frequently used solvents for these reactions.
Catalysts: Palladium and nickel catalysts are sometimes employed to facilitate specific reactions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, substitution with an amine yields a corresponding amine derivative of the triazine .
科学的研究の応用
3-Chloro-6-methoxy-1,2,4-triazin-5-amine has several applications in scientific research:
作用機序
The mechanism of action of 3-chloro-6-methoxy-1,2,4-triazin-5-amine varies depending on its application:
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: A precursor in the synthesis of 3-chloro-6-methoxy-1,2,4-triazin-5-amine.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar chemical properties.
Uniqueness
Its ability to undergo selective substitution reactions makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
824-57-7 |
|---|---|
分子式 |
C4H5ClN4O |
分子量 |
160.56 g/mol |
IUPAC名 |
3-chloro-6-methoxy-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C4H5ClN4O/c1-10-3-2(6)7-4(5)9-8-3/h1H3,(H2,6,7,9) |
InChIキー |
INCTYEBTPQAGBT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(N=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


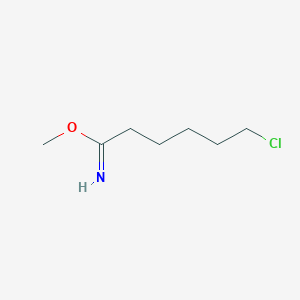
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)


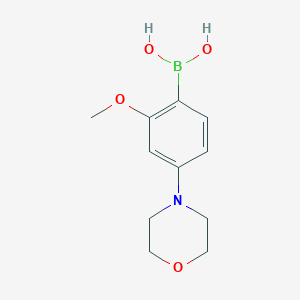
![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
